Propan-2-yl 4-chloro-3-[[2-[[5-(2-methylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Overview
Description
Isopropyl 3-[({[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-chlorobenzoate is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a chlorobenzoate moiety, and an isopropyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-chloro-3-[[2-[[5-(2-methylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Thioacetylation: The triazole derivative is then subjected to thioacetylation using thioacetic acid or its derivatives in the presence of a suitable catalyst.
Amination: The thioacetylated triazole is reacted with an amine derivative to introduce the amino group.
Esterification: The final step involves the esterification of the chlorobenzoic acid derivative with isopropyl alcohol under acidic conditions to form the isopropyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 3-[({[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoate moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted benzoates and triazoles.
Scientific Research Applications
Isopropyl 3-[({[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-chlorobenzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent due to its triazole moiety.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide.
Material Science:
Mechanism of Action
The mechanism of action of Propan-2-yl 4-chloro-3-[[2-[[5-(2-methylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate involves its interaction with specific molecular targets:
Enzyme Inhibition: The triazole ring can inhibit enzymes by binding to their active sites, disrupting their normal function.
DNA Interaction: The compound may intercalate into DNA, affecting replication and transcription processes.
Cell Membrane Disruption: It can interact with cell membranes, altering their permeability and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- Isopropyl 3-[({[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-fluorobenzoate
- Isopropyl 3-[({[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-bromobenzoate
Uniqueness
Isopropyl 3-[({[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorobenzoate moiety, in particular, differentiates it from similar compounds and contributes to its unique properties.
Properties
IUPAC Name |
propan-2-yl 4-chloro-3-[[2-[[5-(2-methylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN4O3S/c1-5-12-29-22(18-9-7-6-8-16(18)4)27-28-24(29)33-14-21(30)26-20-13-17(10-11-19(20)25)23(31)32-15(2)3/h5-11,13,15H,1,12,14H2,2-4H3,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDCVBAHONEORK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(N2CC=C)SCC(=O)NC3=C(C=CC(=C3)C(=O)OC(C)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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